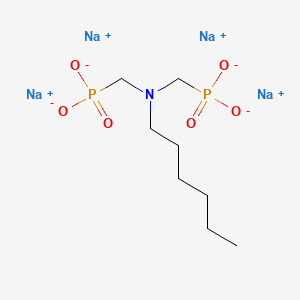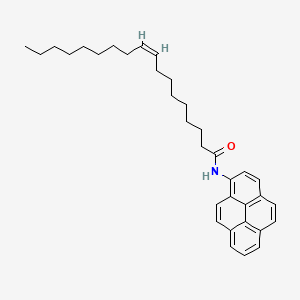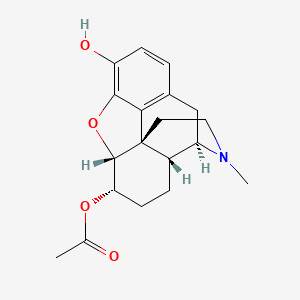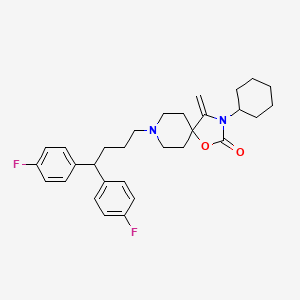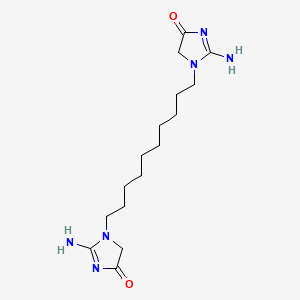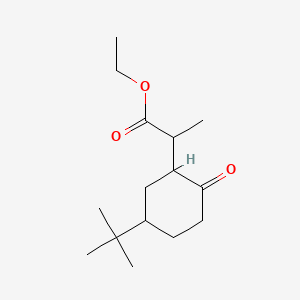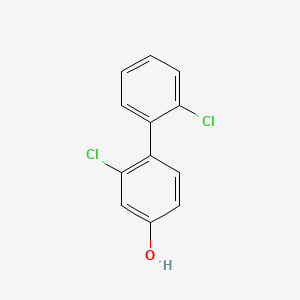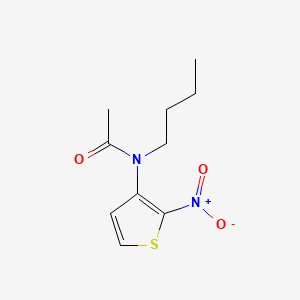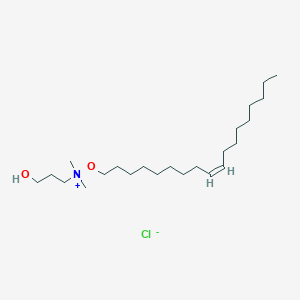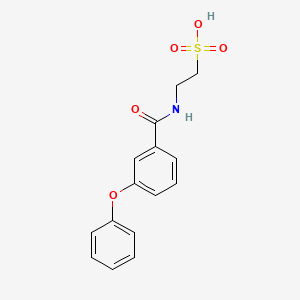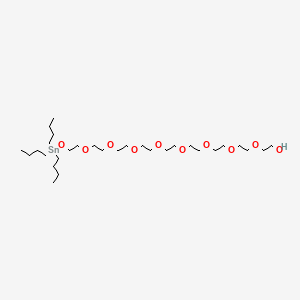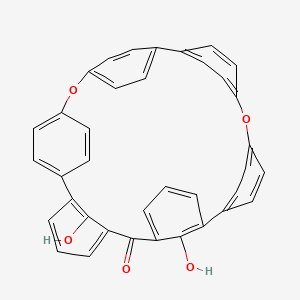
((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: is a complex organic compound characterized by its biphenyl structure with multiple phenolic and ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone typically involves multi-step organic reactions. One common method includes the oxidative coupling of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as copper or palladium to facilitate the formation of the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: can be compared with other biphenyl derivatives and phenolic compounds:
Biphenyl: Lacks the additional phenolic and ketone functionalities, making it less reactive.
Bisphenol A: Contains two phenolic groups but lacks the extended biphenyl structure, leading to different chemical properties.
Conclusion
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for further study.
Propriétés
Numéro CAS |
39203-98-0 |
|---|---|
Formule moléculaire |
C37H24O5 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
34,35-dihydroxy-6,26-dioxaheptacyclo[25.2.2.22,5.27,10.222,25.111,15.117,21]nonatriaconta-1(30),2(39),3,5(38),7,9,11(35),12,14,17,19,21(34),22(33),23,25(32),27(31),28,36-octadecaen-16-one |
InChI |
InChI=1S/C37H24O5/c38-35-31-3-1-5-33(35)37(40)34-6-2-4-32(36(34)39)26-13-21-30(22-14-26)42-28-17-9-24(10-18-28)23-7-15-27(16-8-23)41-29-19-11-25(31)12-20-29/h1-22,38-39H |
Clé InChI |
OMYARDXFIUGFSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)C3=CC=CC(=C3O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=C(C=C6)OC7=CC=C2C=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


